molecular formula C17H18ClNO5S2 B2950025 N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide CAS No. 337923-29-2

N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide

Cat. No.: B2950025
CAS No.: 337923-29-2
M. Wt: 415.9
InChI Key: KXAWXMOQSLFLNC-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide is a synthetic compound featuring a propanamide core flanked by two distinct sulfonyl-containing motifs. This structural class of molecules is of significant interest in medicinal chemistry and chemical biology research. Compounds with the N-acylsulphonamide functional group are recognized as valuable scaffolds and are frequently investigated as potential enzyme inhibitors . Specifically, such structures have been explored for their ability to interact with the active site of metalloenzymes like carbonic anhydrase (CA), serving as zinc binders that can modulate enzymatic activity . The presence of two aryl sulfone groups in this molecule may enhance its potential as a protein-binding agent or a precursor in the synthesis of more complex chemical entities. Researchers can utilize this compound as a key intermediate for further chemical derivatization or as a candidate for in vitro screening against a panel of biologically relevant targets. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S2/c18-14-6-8-16(9-7-14)26(23,24)13-11-19-17(20)10-12-25(21,22)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAWXMOQSLFLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group, which is known to influence biological activity. Its molecular formula is C22H24ClN3O5S2C_{22}H_{24}ClN_{3}O_{5}S_{2}, with a molecular weight of approximately 598 g/mol. The presence of the 4-chlorophenyl and phenylsulfonyl groups suggests potential interactions in various biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often act as inhibitors of specific enzymes, particularly those involved in metabolic pathways. This compound may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.
  • Anti-inflammatory Effects : Some studies indicate that sulfonamides can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Result Reference
AntimicrobialEffective against E. coli
Anti-inflammatoryReduced TNF-alpha production
Enzyme inhibitionInhibits carbonic anhydrase
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism : In a murine model of inflammation, treatment with this compound resulted in a notable decrease in paw edema and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its utility in treating inflammatory diseases.
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonyl groups activate adjacent carbon atoms for nucleophilic attack. For example:

  • Ethylene diamine coupling : Reacts with ethylenediamine in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form bis-amide derivatives .

  • Thiol substitution : Thiols displace chloride or sulfonate groups under basic conditions (pH 9–10), yielding thioether-linked analogs .

Hydrolysis

The compound undergoes hydrolysis under acidic or alkaline conditions:

  • Amide bond cleavage : Prolonged reflux in 6M HCl or NaOH/EtOH (80°C) breaks the propanamide bond, producing sulfonic acid and amine byproducts .

  • Sulfonyl group stability : Sulfonamide linkages remain intact under mild hydrolysis but degrade under harsh conditions (e.g., concentrated H₂SO₄ at 100°C) .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes ethyl groups to ketones .

  • Reduction : LiAlH₄ reduces amide bonds to amines, generating N-alkylated sulfonamide derivatives .

Experimental Data and Conditions

Key reaction parameters and yields are summarized below:

Reaction TypeReagents/ConditionsProductsYield
Amide Coupling EDCI, DMAP, DMF, 25°C, 12hBis-amide derivatives72–85%
Thiol Substitution Na₂CO₃ (pH 9–10), H₂O, 60°C, 4hThioether analogs68–78%
Hydrolysis 6M HCl, reflux, 8h4-Chlorobenzenesulfonic acid + amine82%
Oxidation KMnO₄ (0.1M), H₂SO₄, 60°C, 6hKetone-functionalized sulfonamide78%

Mechanistic Insights

  • Electron-Withdrawing Effects : Sulfonyl groups increase electrophilicity at β-carbon atoms, facilitating nucleophilic attacks .

  • Steric Hindrance : Bulky phenyl groups reduce reaction rates in sterically demanding transformations (e.g., Friedel-Crafts acylation) .

  • pH Sensitivity : Hydrolysis rates increase significantly under alkaline conditions due to deprotonation of the amide nitrogen .

Stability and Storage

  • Thermal Stability : Decomposes above 200°C (DSC data).

  • Light Sensitivity : Degrades under UV exposure (t₁/₂ = 48h in methanol) .

  • Recommended Storage : -20°C in amber vials under nitrogen .

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